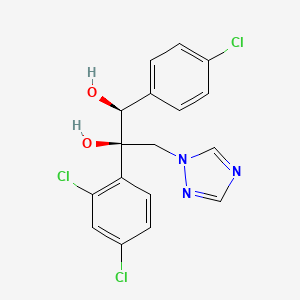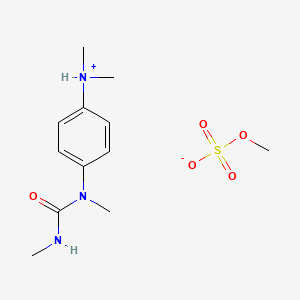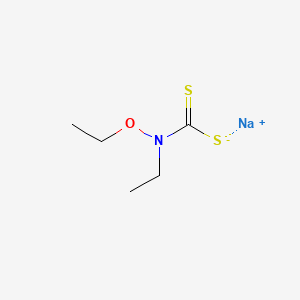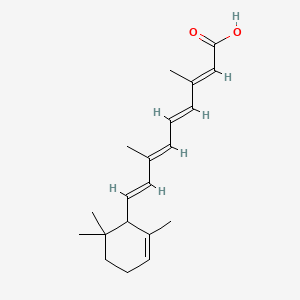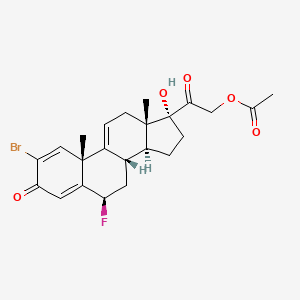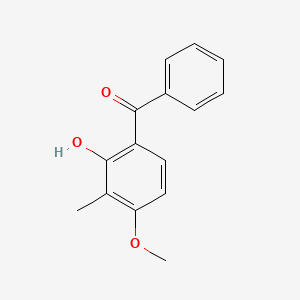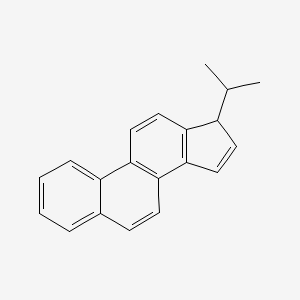
Pyrostib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrostib involves several steps, starting with the preparation of precursor materials. The synthetic route typically includes the following steps:
Precursor Preparation: The initial step involves the preparation of precursor materials, which are essential for the synthesis of this compound.
Reaction Conditions: The reaction conditions for the synthesis of this compound include specific temperature, pressure, and solvent conditions to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as chemical vapor deposition, thermal vapor deposition, and roll-to-roll fabrication techniques. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrostib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions involve the use of reducing agents to convert this compound to its reduced form.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions vary depending on the desired product and include specific temperature, pressure, and solvent conditions .
Major Products: The major products formed from these reactions include various derivatives of this compound, which have unique properties and applications in different fields.
Wissenschaftliche Forschungsanwendungen
Pyrostib has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: In industrial applications, this compound is used in the production of advanced materials and as a component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Pyrostib involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, altering their structure and function. This interaction leads to various downstream effects, including changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Pyrostib is similar to other compounds such as pyrrolone and pyrrolidinone derivatives, which are known for their biological activities and applications in medicinal chemistry.
Uniqueness: What sets this compound apart from these similar compounds is its unique chemical structure and properties, which make it suitable for a broader range of applications. This compound’s versatility and effectiveness in various fields highlight its significance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
147-66-0 |
|---|---|
Molekularformel |
C12H5Na4O16S4Sb |
Molekulargewicht |
747.1 g/mol |
IUPAC-Name |
tetrasodium;2-(2-hydroxy-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate |
InChI |
InChI=1S/2C6H6O8S2.4Na.Sb/c2*7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;;;;/h2*1-2,7-8H,(H,9,10,11)(H,12,13,14);;;;;/q;;4*+1;+3/p-7 |
InChI-Schlüssel |
IJCGLNFSBNSYME-UHFFFAOYSA-G |
Kanonische SMILES |
C1=C(C=C(C2=C1O[Sb](O2)OC3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


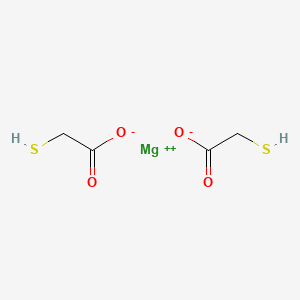
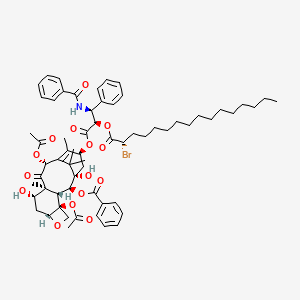

![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
